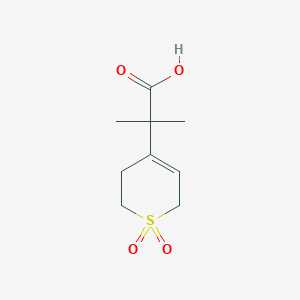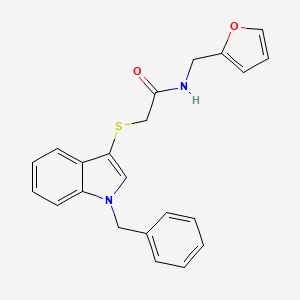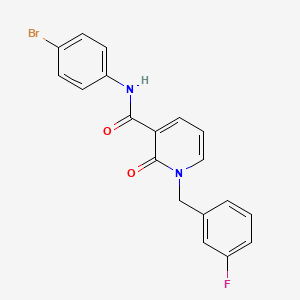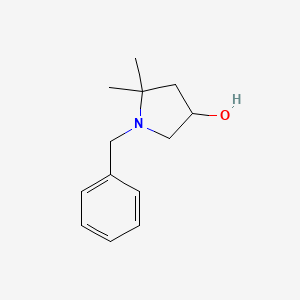
1-Benzyl-5,5-dimethylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5,5-dimethylpyrrolidin-3-ol is a chemical compound with the CAS Number: 1903539-91-2 . It has a molecular weight of 205.3 . The IUPAC name for this compound is 1-benzyl-5,5-dimethylpyrrolidin-3-ol .
Molecular Structure Analysis
The InChI code for 1-Benzyl-5,5-dimethylpyrrolidin-3-ol is 1S/C13H19NO/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
1-Benzyl-5,5-dimethylpyrrolidin-3-ol is a solid at room temperature . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
1-Benzyl-5,5-dimethylpyrrolidin-3-ol serves as a precursor in the synthesis of complex molecules. For instance, studies have shown its utility in creating pyrrole derivatives, which are crucial in developing pharmaceuticals and fine chemicals. The compound's unique structure facilitates diverse chemical reactions, making it a valuable tool in synthetic chemistry for constructing novel compounds with potential biological activity (D. Anthony et al., 1983; D. Crich & K. Ranganathan, 2002).
Medicinal Chemistry and Drug Design
The compound has been instrumental in medicinal chemistry, particularly in the design and synthesis of new drugs. Research efforts leveraging 1-Benzyl-5,5-dimethylpyrrolidin-3-ol have led to the development of novel compounds with promising therapeutic potential. These studies aim to optimize the compound's pharmacokinetic properties and enhance its efficacy as a part of drug molecules, offering new avenues for treating various diseases (J. Hutchinson et al., 2009; N. Stock et al., 2011).
Materials Science and Conductive Polymers
In materials science, 1-Benzyl-5,5-dimethylpyrrolidin-3-ol is explored for its role in the synthesis of conductive polymers and novel materials. Its derivatives can serve as building blocks for creating materials with unique electrical properties, applicable in electronics, energy storage, and sensor technologies. These applications underscore the compound's versatility beyond the pharmaceutical domain, highlighting its potential in advancing material innovations (G. Sotzing et al., 1996).
Antioxidant Properties and Oxidative Stress
Research has also delved into the antioxidant properties of compounds derived from 1-Benzyl-5,5-dimethylpyrrolidin-3-ol. These studies investigate the compound's efficacy in mitigating oxidative stress, a critical factor in aging and chronic diseases. By understanding its role in neutralizing free radicals, scientists aim to develop novel antioxidants that can prevent or slow the progression of oxidative stress-related conditions (R. Zamora et al., 1997).
Safety and Hazards
The safety information available indicates that 1-Benzyl-5,5-dimethylpyrrolidin-3-ol has the following hazard statements: H302, H315, H319 . The precautionary statements include P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 . Please refer to the MSDS for more detailed safety information .
Eigenschaften
IUPAC Name |
1-benzyl-5,5-dimethylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHWNZGAHJFNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1CC2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5,5-dimethylpyrrolidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980326.png)
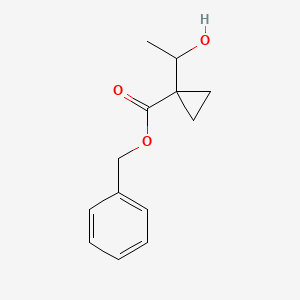
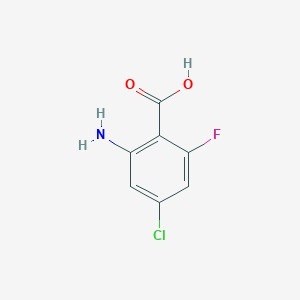

![Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2980330.png)
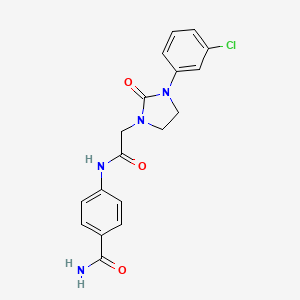
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2980333.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopentyl)methanone](/img/structure/B2980340.png)

![3-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/no-structure.png)
